N'-(4-phenylcyclohexylidene)acetohydrazide
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Description
N-(4-phenylcyclohexylidene)acetohydrazide, also known as PAC, is a chemical compound that has been widely studied for its potential applications in scientific research. PAC belongs to the family of cyclohexylidenehydrazides, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer Properties
N'-(4-phenylcyclohexylidene)acetohydrazide and its derivatives have demonstrated significant anticancer properties. A study by Turan-Zitouni et al. (2018) synthesized N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives and found them to exhibit potent anticancer potency against various cancer cell lines, including human breast adenocarcinoma and lung carcinoma, showing higher DNA synthesis inhibition and apoptotic cell percentages (Turan-Zitouni et al., 2018). Similarly, Šermukšnytė et al. (2022) reported that certain derivatives of this compound exhibited cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, identifying some compounds as potential antimetastatic candidates (Šermukšnytė et al., 2022).
Nonlinear Optical Properties
The compound and its derivatives have been studied for their nonlinear optical properties. Naseema et al. (2010) synthesized hydrazones including N ′-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-(4-ethylphenoxy) acetohydrazide and investigated their third-order nonlinear optical properties. They found that these compounds exhibit significant two-photon absorption and optical power limiting behavior, suggesting their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).
Corrosion Inhibition
Acetohydrazide derivatives of this compound have been studied for their potential as corrosion inhibitors. Yadav et al. (2015) explored the corrosion inhibition of mild steel in acidic solutions by synthesized acetohydrazides. The study showed that these compounds act as effective corrosion inhibitors, with their inhibition efficiencies increasing with higher concentrations (Yadav et al., 2015).
Anti-HIV Activity
Some derivatives of this compound have been evaluated for their anti-HIV activity. Aslam et al. (2014) synthesized a novel series of N′-arylidene-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides and found that certain compounds showed potent anti-HIV-1 activity, with low toxicity in human lymphocytes and other cell lines (Aslam et al., 2014).
properties
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(17)15-16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVBTYHUKMYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C1CCC(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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